molecular formula C26H31NO2 B106309 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol CAS No. 748-97-0

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol

Cat. No. B106309
CAS RN: 748-97-0
M. Wt: 389.5 g/mol
InChI Key: VFFBJZCCXOYRNN-UHFFFAOYSA-N
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Description

The compound "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol, which yields various elimination products, including butenes with different configurations . Another synthesis approach for a related compound, 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, involves the use of 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . These methods could potentially be adapted for the synthesis of "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as PMR and UV spectroscopy, which help in assigning configurations to the elimination products . For the compound 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, X-ray crystallographic analysis has been used to determine the crystal structures . These analytical techniques could be applied to "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" to elucidate its molecular structure.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, such as acid-catalyzed elimination , and selective reductive dimerization . For instance, the elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol yields a mixture of butenes , and the dimerization of phenylacetaldehyde is catalyzed by dirhodium complexes . These reactions provide a basis for understanding the reactivity of "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" and predicting its behavior under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermal properties and solubility in methanol, have been studied . For example, the solubility and thermal properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives vary with different counter anions . These properties are crucial for the practical application of the compounds, and similar studies could be conducted for "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" to determine its suitability for various applications.

Relevant Case Studies

One of the compounds, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has shown high antituberculosis activity and is in the final stage of clinical trials . This highlights the potential medicinal applications of related compounds and suggests that "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" could also be explored for its biological activity.

Scientific Research Applications

Chemical Reactions and Configurations

  • The acid-catalyzed dehydration of similar compounds, including 1,2-diphenyl-4-dimethylaminobutan-2-ol, yields various elimination products, with configurations assigned through spectroscopic methods (Casy & Pocha, 1967).
  • Related compounds undergo acid-catalyzed eliminations, forming corresponding but-1-enes and other products (Casy, Myers, & Pocha, 1966).

Stereochemical Influences

  • Stereochemical influences on the anti-histaminic properties of some aminobutenes derived from similar compounds were studied, indicating structural influences on activity (Casy & Parulkar, 1969).

Fragmentation Reactions

  • Fragmentation reactions promoted by cyanogen bromide on similar compounds have been explored, contributing to understanding the chemical behavior of these compounds under different conditions (Casy, Hassan, & Parulkar, 1969).

Role in Synthesis Processes

  • The role of certain substituents in governing the formation of isomers in the synthesis of related compounds has been investigated, providing insight into the mechanisms of chemical synthesis (McCague et al., 1988).

Catalytic Reactions

  • Novel dirhodium complexes catalyze the selective dimerization of phenylacetaldehyde, with byproducts including similar compounds, shedding light on the catalytic potentials of these substances (Fontaine et al., 1995).

Fluorescent Molecular Probes

  • The synthesis and spectral properties of fluorescent solvatochromic dyes derived from compounds with dimethylamino groups, like the one , have applications in developing sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).

Grignard Reaction Products

  • Compounds obtained from Grignard reactions, including those similar to the subject compound, have been analyzed, contributing to the understanding of organic synthesis processes (Terada, 1966).

Metabolic and DNA Interactions

  • The metabolic processing and DNA interactions of related compounds, specifically alpha-hydroxylated metabolites of nonsteroidal antiestrogens, have been studied to understand their genotoxicity and interaction mechanisms (Hardcastle et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its specific physical and chemical properties, how it’s handled, and the amount that’s used. It’s always important to use appropriate safety precautions when handling chemical substances .

Future Directions

The future research directions involving this compound could be quite diverse, depending on the field of study. For example, in medicinal chemistry, it could be interesting to explore its potential biological activity and possible applications in drug design .

properties

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFBJZCCXOYRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862399
Record name 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol

CAS RN

748-97-0
Record name α-[4-[2-(Dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLBUTAN-1-OL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kobayashi, T Tamura, S Yoshimoto… - Chemistry–An Asian …, 2019 - Wiley Online Library
4‐Methyltetrahydropyran (4‐MeTHP) is a hydrophobic cyclic ether with potential for industrial applications. We herein report, for the first time, a comprehensive study on the performance …
Number of citations: 15 onlinelibrary.wiley.com

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